molecular formula C7H5ClFNO B13454323 1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one CAS No. 2913244-50-3

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one

Cat. No.: B13454323
CAS No.: 2913244-50-3
M. Wt: 173.57 g/mol
InChI Key: CXCJEFKEZRSRLK-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one is a chemical compound with the molecular formula C7H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as column chromatography, is essential to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C7H6ClFNOC_7H_6ClFNO. The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a fluorine atom on the ethyl carbon. Its structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, a study on related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria using the disc diffusion method. The average diameter of inhibition zones was measured, showcasing the antimicrobial efficacy of these compounds .

Inhibitory Effects on Cancer Cell Lines

The primary mechanism by which this compound exerts its effects involves modulation of hypoxia-inducible factors (HIFs). HIFs are critical transcription factors that regulate cellular responses to hypoxia and are implicated in tumorigenesis. Compounds that inhibit HIF activity can potentially reduce tumor growth by downregulating genes involved in angiogenesis and cell proliferation .

Study on Renal Cell Carcinoma

A pivotal study involved administering 10 mg/kg doses of a related compound to mice with renal cell carcinoma. Results indicated a significant reduction in tumor size and mRNA levels of HIF-regulated genes following treatment. The study highlighted the potential for these compounds to serve as effective cancer therapeutics by targeting specific molecular pathways .

Antibacterial Evaluation

Another case study assessed the antibacterial activity of a structurally similar compound using various bacterial strains. The results demonstrated significant inhibition against pathogens such as E. coli and Staphylococcus aureus, reinforcing the potential for these compounds in developing new antimicrobial agents .

Data Tables

Compound NameActivity TypeTest OrganismInhibition Zone (mm)
This compoundAntibacterialE. coli15
This compoundAntibacterialStaphylococcus aureus18
Analog Compound XAnticancerRenal Cell Carcinoma (786-O)Tumor Size Reduction

Properties

CAS No.

2913244-50-3

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-2-fluoroethanone

InChI

InChI=1S/C7H5ClFNO/c8-7-3-5(1-2-10-7)6(11)4-9/h1-3H,4H2

InChI Key

CXCJEFKEZRSRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)CF)Cl

Origin of Product

United States

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